molecular formula C7H14ClN5 B2883483 4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride CAS No. 1020748-26-8

4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride

Cat. No.: B2883483
CAS No.: 1020748-26-8
M. Wt: 203.67
InChI Key: PANRAXZZWZHJAQ-UHFFFAOYSA-N
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Description

4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride is a chemical compound with the molecular formula C7H14ClN5. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .

Scientific Research Applications

4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic uses and effects on various biological pathways.

    Industry: It is used in the development of new materials and chemical processes.

Safety and Hazards

The compound is classified as dangerous, with hazard statements H203 and H302 . Precautionary measures include P210, P250, P280, P301+P312, and P370+P380 . The compound is represented by the pictograms of an exploding bomb and an exclamation mark .

Future Directions

While specific future directions for this compound are not mentioned in the sources I found, the study and application of similar compounds in the field of chemistry continue to be an area of active research . Further studies could explore its potential uses in various chemical reactions and its properties under different conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride typically involves the reaction of piperidine with 1-methyl-1H-tetrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperatures and pressures. The product is then purified through various techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-(1-Methyl-1H-tetrazol-5-yl)piperidine hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of the tetrazole and piperidine moieties, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

4-(1-methyltetrazol-5-yl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N5.ClH/c1-12-7(9-10-11-12)6-2-4-8-5-3-6;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANRAXZZWZHJAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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